molecular formula C27H27ClN2O3 B11619754 2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11619754
M. Wt: 463.0 g/mol
InChI Key: ZORGCSOVTWQRSD-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-3-{2-[2-(2,3,5-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trimethylphenoxy group, and a dihydroquinazolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-3-{2-[2-(2,3,5-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction of the quinazolinone core with a chlorophenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Trimethylphenoxy Group: This is usually done through an etherification reaction, where the quinazolinone derivative is reacted with 2,3,5-trimethylphenol in the presence of a suitable catalyst like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and alkoxides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinazolinone oxides and phenolic derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(4-CHLOROPHENYL)-3-{2-[2-(2,3,5-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-3-{2-[2-(2,3,5-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(2-ethoxyethyl)-3,4-dihydroquinazolin-4-one
  • 2-(4-Chlorophenyl)-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one
  • 2-(4-Chlorophenyl)-3-(2-phenoxyethyl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-(4-CHLOROPHENYL)-3-{2-[2-(2,3,5-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C27H27ClN2O3

Molecular Weight

463.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C27H27ClN2O3/c1-18-16-19(2)20(3)25(17-18)33-15-14-32-13-12-30-26(21-8-10-22(28)11-9-21)29-24-7-5-4-6-23(24)27(30)31/h4-11,16-17H,12-15H2,1-3H3

InChI Key

ZORGCSOVTWQRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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